molecular formula C7H6NNaO4S B7798788 sodium;1,1-dioxo-1,2-benzothiazol-3-olate;hydrate

sodium;1,1-dioxo-1,2-benzothiazol-3-olate;hydrate

Cat. No.: B7798788
M. Wt: 223.18 g/mol
InChI Key: ILJOYZVVZZFIKA-UHFFFAOYSA-M
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Description

The compound with the identifier “sodium;1,1-dioxo-1,2-benzothiazol-3-olate;hydrate” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;1,1-dioxo-1,2-benzothiazol-3-olate;hydrate involves several steps, each requiring precise reaction conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of specific reagents and catalysts to facilitate the chemical reactions. For instance, one common method involves the use of halogenated hydrocarbons and a manganese catalyst to carry out a C-H alkylation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This often involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

sodium;1,1-dioxo-1,2-benzothiazol-3-olate;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed to reduce the compound.

    Substitution: Halogenated hydrocarbons and other electrophiles can be used in substitution reactions to modify the structure of this compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

sodium;1,1-dioxo-1,2-benzothiazol-3-olate;hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: this compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which sodium;1,1-dioxo-1,2-benzothiazol-3-olate;hydrate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

IUPAC Name

sodium;1,1-dioxo-1,2-benzothiazol-3-olate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3S.Na.H2O/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;;/h1-4H,(H,8,9);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJOYZVVZZFIKA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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